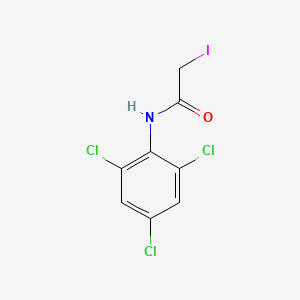
Acetanilide, 2-iodo-2',4',6'-trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2-iodo-2’,4’,6’-trichloro- is a chemical compound with the molecular formula C8H6Cl3INO It is a derivative of acetanilide, where the phenyl ring is substituted with iodine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-iodo-2’,4’,6’-trichloro- typically involves the iodination and chlorination of acetanilide. The process begins with the preparation of acetanilide by reacting aniline with acetic anhydride. The resulting acetanilide is then subjected to iodination using iodine and a suitable oxidizing agent, followed by chlorination using chlorine gas or a chlorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 2-iodo-2’,4’,6’-trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetanilide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Acetanilide, 2-iodo-2’,4’,6’-trichloro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Acetanilide, 2-iodo-2’,4’,6’-trichloro- involves its interaction with specific molecular targets and pathways. The iodine and chlorine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: The parent compound, which lacks the iodine and chlorine substitutions.
4’-Iodoacetanilide: A derivative with only an iodine substitution on the phenyl ring.
2,4,6-Trichloroacetanilide: A derivative with only chlorine substitutions on the phenyl ring
Uniqueness
Acetanilide, 2-iodo-2’,4’,6’-trichloro- is unique due to the presence of both iodine and chlorine atoms on the phenyl ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
73623-40-2 |
|---|---|
Molecular Formula |
C8H5Cl3INO |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-iodo-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl3INO/c9-4-1-5(10)8(6(11)2-4)13-7(14)3-12/h1-2H,3H2,(H,13,14) |
InChI Key |
CWWJWKDGBATLOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NC(=O)CI)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















